molecular formula C18H12O4 B12577670 Chrysene-1,2,3,4-tetrol CAS No. 192000-91-2

Chrysene-1,2,3,4-tetrol

Cat. No.: B12577670
CAS No.: 192000-91-2
M. Wt: 292.3 g/mol
InChI Key: COTFXZZQFYUMQH-UHFFFAOYSA-N
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Description

Chrysene-1,2,3,4-tetrol is an organic compound with the molecular formula C18H12O4. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and contains four hydroxyl groups attached to the aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chrysene-1,2,3,4-tetrol can be synthesized through several methods. One common approach involves the hydroxylation of chrysene using strong oxidizing agents. For instance, the reaction of chrysene with potassium permanganate (KMnO4) in an alkaline medium can yield this compound. The reaction conditions typically involve heating the mixture to facilitate the oxidation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Chrysene-1,2,3,4-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chrysenequinones, while reduction can produce dihydro or tetrahydro derivatives .

Scientific Research Applications

Chrysene-1,2,3,4-tetrol has several applications in scientific research:

Mechanism of Action

The mechanism of action of chrysene-1,2,3,4-tetrol involves its interaction with molecular targets such as DNA and proteins. The hydroxyl groups enable it to form hydrogen bonds and other interactions with these biomolecules, potentially leading to changes in their structure and function. In the context of its anticancer activity, this compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of aromaticity and multiple hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological molecules makes it a valuable compound in research and industry .

Properties

CAS No.

192000-91-2

Molecular Formula

C18H12O4

Molecular Weight

292.3 g/mol

IUPAC Name

chrysene-1,2,3,4-tetrol

InChI

InChI=1S/C18H12O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,19-22H

InChI Key

COTFXZZQFYUMQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=C(C(=C4O)O)O)O

Origin of Product

United States

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